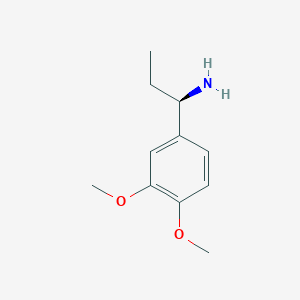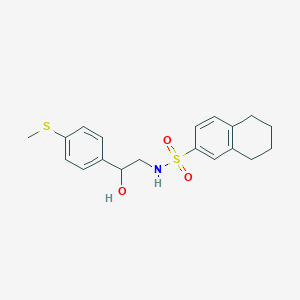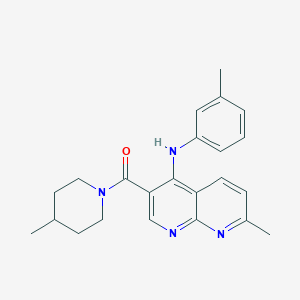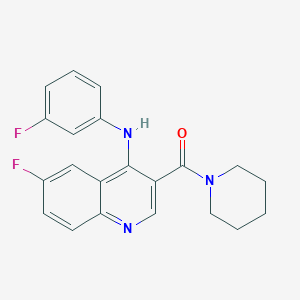
(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . For example, the 1H NMR spectrum of a similar compound showed peaks at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the use of various halogen derivatives . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a similar compound was obtained as a white powder with a melting point of 85–87°C . The 1H NMR and 13C NMR spectra provided information about the types and numbers of protons and carbons in the compound .科学的研究の応用
Spectroscopic Properties and Quantum Chemistry Calculations
Research on structurally similar compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has explored their spectroscopic properties. These studies focus on the electronic absorption, excitation, and fluorescence properties in various solvents, interpreting results through quantum chemistry calculations. This research highlights the influence of molecular structure and environmental factors on spectroscopic characteristics, potentially relevant for the study of (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone in similar contexts (I. A. Z. Al-Ansari, 2016).
Anticancer and Antiproliferative Activity
Compounds with a base structure of 2-anilino-3-aroylquinolines, which share a degree of structural similarity with the compound , have been synthesized and evaluated for their anticancer activity. These compounds showed significant antiproliferative activity against various human cancer cell lines, indicating potential research applications of this compound in cancer research (P. S. Srikanth et al., 2016).
Antibacterial Activity
Studies on fluoroquinolone derivatives, including moxifloxacinium chloride, reveal a broad spectrum of antibacterial activity. These findings suggest the potential for this compound to be investigated for similar antibacterial properties, given its structural features that might contribute to antimicrobial efficacy (K. Ravikumar & B. Sridhar, 2006).
5-HT1A Receptor Agonist Activity
Research into novel derivatives of 2-pyridinemethylamine has shown the modification of structural elements, such as the incorporation of fluorine atoms, to enhance 5-HT1A agonist activity. This suggests that the specific molecular framework of this compound might be explored for potential activity on the 5-HT1A receptor, contributing to its application in neurological or psychiatric disorder treatments (B. Vacher et al., 1999).
作用機序
While the specific mechanism of action for this compound is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of biological activities. They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
将来の方向性
Quinoline derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the design and development of new drugs with potential antimicrobial activity are needed .
特性
IUPAC Name |
[6-fluoro-4-(3-fluoroanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c22-14-5-4-6-16(11-14)25-20-17-12-15(23)7-8-19(17)24-13-18(20)21(27)26-9-2-1-3-10-26/h4-8,11-13H,1-3,9-10H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGDADPQKUBYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2693612.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2693613.png)
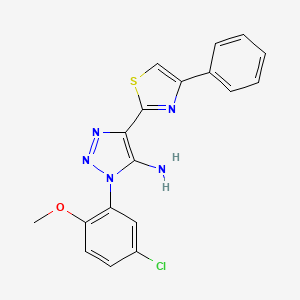

![3-chloro-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B2693617.png)

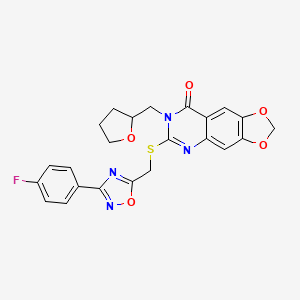
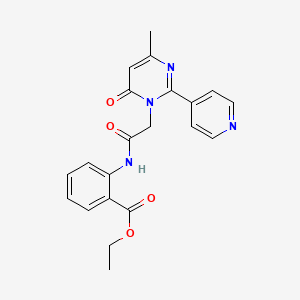
![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide](/img/no-structure.png)
